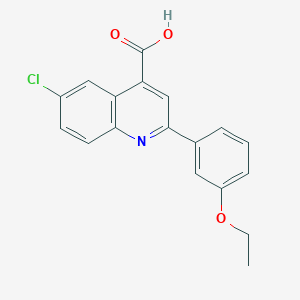

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

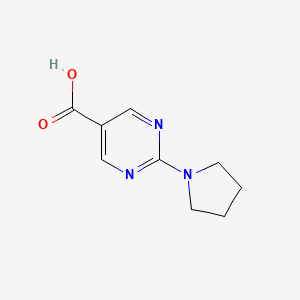

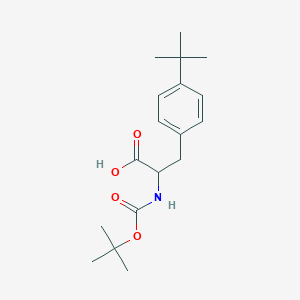

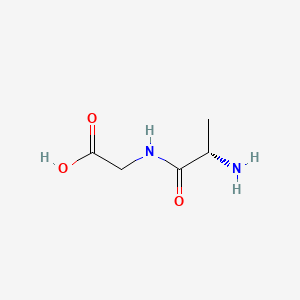

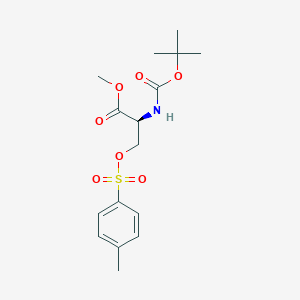

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a compound that appears to be related to a class of quinoline derivatives. These compounds are of interest due to their potential pharmacological properties, particularly as antimitotic agents in cancer treatment. The compound is not directly synthesized or analyzed in the provided papers, but the methods and findings related to similar quinoline derivatives can offer insights into its possible synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediate compounds. For instance, the synthesis of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid involves the interaction of a quinoline ester with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid to yield the final tricyclic system . Similarly, 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)quinolines were synthesized by reacting 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid . These methods suggest that the synthesis of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid could potentially involve chlorination of the quinoline ring, followed by the introduction of the ethoxyphenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically characterized using microanalytical and spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) . These techniques would likely be employed to determine the structure of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, ensuring the correct placement of substituents on the quinoline core and confirming the identity of the final product.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical transformations. For example, in concentrated sulfuric acid, 4-(2-carboxyphenylamino)-2-methylquinoline underwent cyclization to form a different quinoline derivative . This indicates that the compound of interest might also undergo cyclization or other acid-catalyzed reactions. The reactivity of the chloro group in the compound could also facilitate further substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like ethoxy and carboxylic acid groups can affect these properties by altering intermolecular interactions. The presence of a chloro group can also impact the compound's reactivity and its interactions with biological targets, as seen in the preliminary screening of anticancer activity in related compounds . The specific properties of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid would need to be empirically determined to understand its behavior in various environments and its potential as a pharmacological agent.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Quinoline derivatives like 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid are crucial in synthesizing pharmaceutically active compounds. For instance, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester demonstrates the significance of quinoline derivatives in large-scale pharmaceutical production (Bänziger et al., 2000).

- Novel synthetic methods, such as the one-pot reaction for creating methylenedioxy-bearing quinoline derivatives, highlight the versatility of quinoline compounds in chemistry (Gao et al., 2011).

Photophysical Properties

- Quinoline derivatives are studied for their excited-state intramolecular proton transfer (ESIPT) properties, indicating their potential in developing advanced fluorophores. These studies include investigations into their photophysical behaviors in various solvents, demonstrating their applications in materials science (Padalkar & Sekar, 2014).

Medicinal Chemistry

- Quinoline compounds have been synthesized for potential use in medicinal chemistry. For example, the synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids represents new classes of quinoline derivatives with potential applications in drug development (Li et al., 2017).

Analytical Applications

- Quinoline-2-carboxylic acid derivatives, related to 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, have been used as analytical reagents. Their ability to form complexes with various metals has applications in analytical chemistry, particularly in the gravimetric determination of metals like copper, zinc, and palladium (Dutt et al., 1968).

Propriétés

IUPAC Name |

6-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRKQSRUWLJSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208350 |

Source

|

| Record name | 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

897560-16-6 |

Source

|

| Record name | 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)